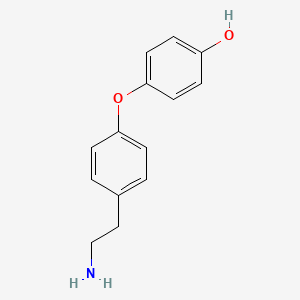
Thyronamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thyronamine, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Effects and Mechanisms
Thyronamines exhibit a range of biological activities that differentiate them from traditional thyroid hormones. Key pharmacological effects include:
- Metabolic Regulation : Thyronamines influence glucose metabolism and lipid oxidation. Studies have shown that systemic administration of T1AM leads to acute changes in glucose metabolism in animal models, suggesting a role in metabolic homeostasis .
- Cardiovascular Effects : Both T1AM and T0AM have demonstrated negative chronotropic and inotropic effects, indicating potential applications in managing heart rate and contractility . These compounds may be beneficial in conditions characterized by excessive cardiac stimulation.
- Neuroprotective Properties : Research indicates that thyronamines can modulate neurological functions, making them candidates for treating neurodegenerative diseases. T1AM has been shown to enhance learning abilities and reduce pain thresholds in rodents .
Therapeutic Potential
Thyronamines are being explored for their potential in treating various health conditions:
- Stroke Management : The ability of thyronamines to induce hypothermia presents a novel approach for stroke prophylaxis and treatment, potentially minimizing damage during ischemic events .
- Obesity Treatment : Due to their effects on energy metabolism, thyronamines may offer therapeutic avenues for obesity management by promoting lipid oxidation and altering metabolic pathways .
- Neurodegenerative Diseases : The neuroprotective effects of T1AM suggest its application in conditions such as dementia and Alzheimer's disease, where modulation of energy metabolism is crucial .
Research Findings
Recent studies have expanded our understanding of the biosynthesis, signaling pathways, and therapeutic targets associated with thyronamines. Key findings include:
- Biosynthesis : Deiodinases play a critical role in the biosynthesis of thyronamines from thyroid hormones, indicating a complex interplay between these compounds and thyroid function .
- Receptor Interactions : Thyronamines interact with trace amine-associated receptors (TAARs), particularly TAAR1, which mediates various physiological responses including metabolic regulation and neuroprotection .
- Pharmacokinetics : Investigations into the biodistribution of T1AM reveal its significant uptake in the liver, where it contributes to glucose homeostasis and lipid metabolism .
Case Studies
Several case studies illustrate the applications of thyronamines in clinical research:
特性
CAS番号 |
500-78-7 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
4-[4-(2-aminoethyl)phenoxy]phenol |
InChI |
InChI=1S/C14H15NO2/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14/h1-8,16H,9-10,15H2 |
InChIキー |
OVUVNKDANCKDCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O |
正規SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O |
Key on ui other cas no. |
500-78-7 |
同義語 |
HCl of thyronamine p-(p-(2-aminoethyl)phenoxy)phenol thyronamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















